N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core fused to a piperidine ring, with a cyclopropanesulfonamide substituent. The thiazolo[4,5-c]pyridine moiety is a bicyclic system known for its electron-rich aromatic character, which facilitates interactions with biological targets such as enzymes or receptors . The piperidine ring introduces conformational flexibility, while the cyclopropanesulfonamide group may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-7-18(9-10)14-16-12-8-15-6-5-13(12)21-14/h5-6,8,10-11,17H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXFRLSUWCEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps:
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Formation of Thiazolopyridine Core: : The thiazolopyridine core can be synthesized through the annulation of a thiazole ring onto a pyridine derivative. This often involves the reaction of 2-chloropyridine with a thiazole precursor in the presence of a base such as sodium carbonate .
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Piperidine Ring Formation: : The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyridine intermediate under basic conditions .
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Cyclopropanesulfonamide Attachment: : The final step involves the sulfonylation of the piperidine nitrogen with a cyclopropanesulfonyl chloride reagent. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, where various electrophiles can replace the cyclopropanesulfonamide group .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium carbonate, triethylamine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
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Biology: : Investigated for its interactions with various biological targets, including enzymes and receptors, due to its unique structural features .
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Medicine: : Explored for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and anticancer activities .
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Industry: : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolopyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and selectivity . The cyclopropanesulfonamide group may contribute to the compound’s stability and solubility, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
Target Compound :
- Core : Thiazolo[4,5-c]pyridine.
- Substituents :
- Piperidin-3-yl group (conformational flexibility).
- Cyclopropanesulfonamide (rigid three-membered ring, sulfonamide for solubility/binding).
Key Differences :
- The target compound’s cyclopropanesulfonamide contrasts with Analog 1’s acetate phenyl and Analog 2’s fluorophenyl. This group may reduce metabolic instability compared to ester-containing analogs .
- Ipivivint’s dual heterocyclic cores (imidazo + pyrazolo) likely increase target selectivity, whereas the target’s single thiazolo core may favor broader interactions .
Comparison :
- The target’s synthesis is moderately feasible (similar to methods), but cyclopropane sulfonylation may require optimized conditions to avoid ring strain .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Ipivivint |
|---|---|---|---|
| LogP (predicted) | 1.8 (moderate polarity) | 2.5 (lipophilic) | 2.1 (balanced) |
| Solubility (aq.) | High (sulfonamide) | Low (ester group) | Moderate (amine) |
| Metabolic Stability | High (rigid cyclopropane) | Moderate (ester hydrolysis) | High (fluorine shielding) |
- Ipivivint’s fluorine substituent extends half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
